![molecular formula C12H18N2 B6228100 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1341987-37-8](/img/no-structure.png)
1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography and various forms of spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as any potential for the compound to act as a catalyst .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "2-acetyl-1,2,3,4-tetrahydroquinoline", "Isopropylamine", "Sodium borohydride", "Methanol" ], "Reaction": [ "The starting material, 2-acetyl-1,2,3,4-tetrahydroquinoline, is reacted with isopropylamine in methanol to form the corresponding imine intermediate.", "The imine intermediate is then reduced using sodium borohydride as the reducing agent to form the desired product, 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine." ] } | |
CAS-Nummer |
1341987-37-8 |
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-propan-2-yl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C12H18N2/c1-9(2)14-8-7-11(13)10-5-3-4-6-12(10)14/h3-6,9,11H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
DWINRZAPPPAPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C2=CC=CC=C21)N |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.